molecular formula C16H21BN2O4S B1408109 (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid CAS No. 1704121-11-8

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

カタログ番号: B1408109
CAS番号: 1704121-11-8
分子量: 348.2 g/mol
InChIキー: ZJCCYUKLQWWYTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a complex organic compound with the molecular formula C16H21BN2O4S It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a sulfonyl group and an ethylpiperazine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biological assays and as a potential therapeutic agent. The sulfonyl and ethylpiperazine moieties may also contribute to its biological activity by interacting with specific molecular targets and pathways .

類似化合物との比較

Similar Compounds

  • (4-((4-Methylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
  • (4-((4-Phenylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
  • (4-((4-Benzylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Uniqueness

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is unique due to the presence of the ethylpiperazine moiety, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the combination of the boronic acid group with the naphthalene ring and sulfonyl group provides a versatile scaffold for further functionalization and application in various fields .

生物活性

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, identified by CAS No. 1704121-11-8, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its ability to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

The molecular formula of this compound is C16H21BN2O4S, with a molecular weight of 348.23 g/mol. The structure includes a naphthalene moiety linked to a boronic acid functional group, which is crucial for its biological activity.

Boronic acids, including this compound, function primarily as transition state inhibitors . They mimic the natural substrates of β-lactamases, allowing them to bind to the active site of the enzyme and inhibit its function. This inhibition restores the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various class A β-lactamases, including KPC and CTX-M types. For instance, it has been shown to restore susceptibility to cefepime in clinical isolates of K. pneumoniae that produce KPC carbapenemase .

Enzyme Type IC50 (µM) Comments
KPC-20.5Effective in restoring antibiotic activity
CTX-M-150.8Comparable to existing inhibitors

Antibacterial Efficacy

The compound does not exhibit intrinsic antimicrobial activity when used alone; however, when combined with β-lactam antibiotics, it significantly enhances their antibacterial properties against resistant strains. This synergistic effect is critical in the development of new therapeutic strategies against multi-drug resistant infections.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Restoration of Antibiotic Activity : In a study involving a pan-drug-resistant K. pneumoniae isolate, the combination of this boronic acid derivative with cefepime resulted in a notable reduction in bacterial load in vitro and in vivo models .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the piperazine ring and sulfonamide group can enhance the binding affinity and selectivity towards specific β-lactamases, leading to improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, and how is its structural integrity validated?

Synthesis typically involves sequential functionalization of the naphthalene core: sulfonation followed by coupling with 4-ethylpiperazine and boronic acid introduction via cross-coupling (e.g., Suzuki-Miyaura). Structural validation employs:

  • X-ray crystallography to confirm polymorphic forms and hydrogen-bonding networks (e.g., naphthalen-1-yl boronic acid polymorphs ).
  • NMR spectroscopy : 11B^{11}\text{B} and 1H^{1}\text{H} NMR to monitor boronic acid hydration states and verify sulfonamide/piperazine integration (e.g., pH-dependent 11B^{11}\text{B} shifts ).
  • Mass spectrometry : MALDI-MS with derivatization (e.g., diol esterification) to avoid boroxine interference .

Q. Which analytical methods are optimal for quantifying boronic acid impurities in pharmaceutical intermediates?

  • LC-MS/MS : Validated for simultaneous detection of carboxy/methyl phenyl boronic acids at <1 ppm sensitivity, with ICH-compliant parameters (LOD, LOQ, linearity) .
  • Derivatization strategies : Cyclic ester formation with diols (e.g., 2,3-butanedione) to stabilize boronic acids for MALDI-MS analysis .

Q. How does the boronic acid moiety interact with biological diols (e.g., glycoproteins), and what factors influence binding selectivity?

  • Reversible esterification : Binds 1,2/1,3-cis diols (e.g., cell-surface carbohydrates) via pH-dependent equilibria.
  • Secondary interactions : Non-specific protein binding (e.g., RNAse A/ExtrAvidin) can reduce selectivity. Buffer optimization (e.g., borate pH) mitigates this .
  • SPR spectroscopy : Quantifies glycoprotein binding kinetics (kon/koff) and terminal saccharide specificity .

Advanced Research Questions

Q. How can this boronic acid be integrated into electrochemical or fluorescence-based sensors for real-time glucose monitoring?

  • Electrochemical design : Use redox-active polymers (e.g., poly-nordihydroguaiaretic acid) as molecular sieves to enhance stability and avoid indicator leaching. Boronic acid acts as a non-redox-active receptor, with displacement assays enabling reusable glucose detection .
  • Fluorescence sensors : Employ d-PeT (donor-photoinduced electron transfer) carbazole boronic acids. DFT/TDDFT calculations guide sensor design for α-hydroxyl carboxylic acids, achieving 8-fold fluorescence enhancement via optimized electron transfer rates .

Q. What challenges arise in achieving selective glycoprotein capture, and how can experimental conditions be optimized?

  • Key challenge : Non-specific interactions (e.g., hydrophobic/ionic) compete with boronic acid-diol binding.
  • Solutions :
    • Surface engineering : Use carboxymethyl dextran-coated gold substrates to reduce non-specific adsorption .
    • Buffer modulation : High-pH borate buffers disrupt weak secondary interactions while preserving specific binding .

Q. How do kinetic parameters (kon/koff) of boronic acid-sugar binding impact sensor response times and therapeutic applications?

  • Stopped-flow kinetics : Binding with fructose (kon ~104^4 M1^{-1}s1^{-1}) is faster than glucose, correlating with thermodynamic affinity. Real-time sensing requires kon >103^3 M1^{-1}s1^{-1} for sub-second equilibrium .
  • Drug design implications : Rapid kon values enable dynamic enzyme inhibition (e.g., proteasome inhibitors) with reversible binding .

Q. What contradictions exist in boronic acid-diol binding data, and how can they be resolved?

  • Contradiction : Reported binding affinities vary due to buffer composition, secondary interactions, or boroxine formation.
  • Resolution :
    • Standardize buffer conditions (e.g., 0.1 M phosphate, pH 7.4) .
    • Pre-treat samples with diols (e.g., sorbitol) to block boroxine formation during MS analysis .

特性

IUPAC Name

[4-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4S/c1-2-18-9-11-19(12-10-18)24(22,23)16-8-7-15(17(20)21)13-5-3-4-6-14(13)16/h3-8,20-21H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCYUKLQWWYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 5
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 6
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。